molecular formula C14H17N3S B10950811 1H-Pyrazole-4-carbothioic acid, 1,5-dimethyl-, phenethylamide

1H-Pyrazole-4-carbothioic acid, 1,5-dimethyl-, phenethylamide

Cat. No.: B10950811
M. Wt: 259.37 g/mol
InChI Key: FRCUGVXQOLYSGJ-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction proceeds under mild conditions and can be catalyzed by various agents such as silver or copper . The reaction conditions often include solvents like N,N-dimethylacetamide and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial effects . In cancer cells, it might interfere with cell cycle regulation, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-CARBOTHIOAMIDE stands out due to its unique combination of a pyrazole ring with a phenethyl group and a carbothioamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

1,5-dimethyl-N-(2-phenylethyl)pyrazole-4-carbothioamide

InChI

InChI=1S/C14H17N3S/c1-11-13(10-16-17(11)2)14(18)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18)

InChI Key

FRCUGVXQOLYSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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